
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a bromopyridine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Bromination of Pyridine: The bromopyridine moiety can be introduced by brominating a pyridine derivative using bromine or a brominating agent such as N-bromosuccinimide.
Coupling Reaction: The final step involves coupling the bromopyridine with the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction, where the bromine atom is replaced by the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring to yield dihydropyridine derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride, potassium tert-butoxide, or organometallic reagents under anhydrous conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
(3R)-1-(6-chloropyridin-3-yl)pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of bromine.
(3R)-1-(6-fluoropyridin-3-yl)pyrrolidin-3-ol: Similar structure but with a fluorine atom instead of bromine.
(3R)-1-(6-iodopyridin-3-yl)pyrrolidin-3-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol imparts unique reactivity and properties compared to its halogenated analogs
Propiedades
Número CAS |
921592-96-3 |
|---|---|
Fórmula molecular |
C9H11BrN2O |
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H11BrN2O/c10-9-2-1-7(5-11-9)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1 |
Clave InChI |
BMJSKZRPPSCOHK-MRVPVSSYSA-N |
SMILES isomérico |
C1CN(C[C@@H]1O)C2=CN=C(C=C2)Br |
SMILES canónico |
C1CN(CC1O)C2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


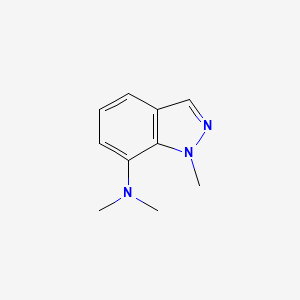


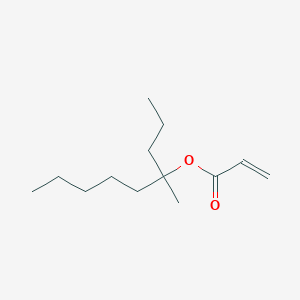
![2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15174248.png)
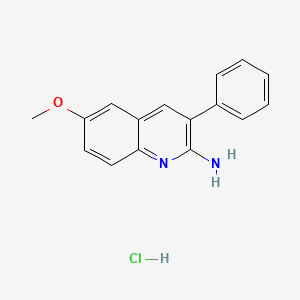
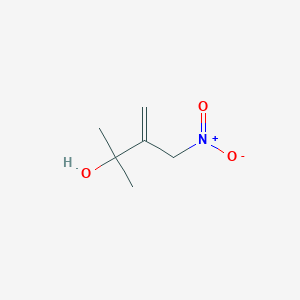


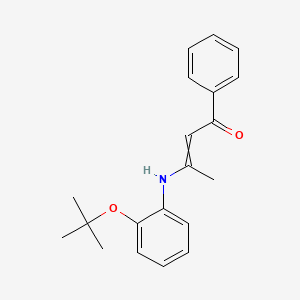
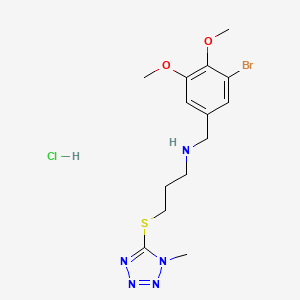
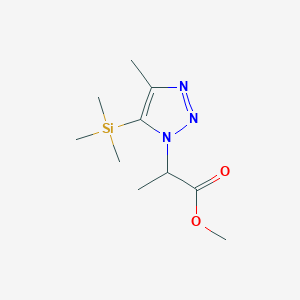
![4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol](/img/structure/B15174292.png)
![Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane](/img/structure/B15174300.png)
